molecular formula C9H10N4O5 B7716164 4-Dimethylamino-3,5-dinitrobenzamide CAS No. 1092309-91-5

4-Dimethylamino-3,5-dinitrobenzamide

Cat. No.: B7716164
CAS No.: 1092309-91-5
M. Wt: 254.20 g/mol
InChI Key: YJHCUHVYLUESJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dimethylamino-3,5-dinitrobenzamide is a synthesized compound belonging to the class of nitroaromatic compounds. It has a molecular formula of C9H10N4O5 and a molecular weight of 254.20 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-3,5-dinitrobenzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method includes the nitration of 4-dimethylaminoaniline to produce 4-dimethylamino-3,5-dinitroaniline, which is then converted to the corresponding benzamide through an amide formation reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and amide formation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-Dimethylamino-3,5-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties, particularly against fungal infections.

    Medicine: Explored for its potential use in developing new drugs due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups are believed to contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells . This interference disrupts the cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitrobenzoate
  • 3,5-Dinitrobenzamide
  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate

Uniqueness

4-Dimethylamino-3,5-dinitrobenzamide is unique due to the presence of the dimethylamino group, which enhances its electron-donating properties. This makes it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

4-(dimethylamino)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O5/c1-11(2)8-6(12(15)16)3-5(9(10)14)4-7(8)13(17)18/h3-4H,1-2H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHCUHVYLUESJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Dimethylamino-3,5-dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-Dimethylamino-3,5-dinitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Dimethylamino-3,5-dinitrobenzamide
Reactant of Route 4
4-Dimethylamino-3,5-dinitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-Dimethylamino-3,5-dinitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Dimethylamino-3,5-dinitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.